

# Application Notes: Hsd17B13-IN-10 for High-Fat Diet-Induced NAFLD Models

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## Compound of Interest

Compound Name: Hsd17B13-IN-10

Cat. No.: B12383491

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## Introduction

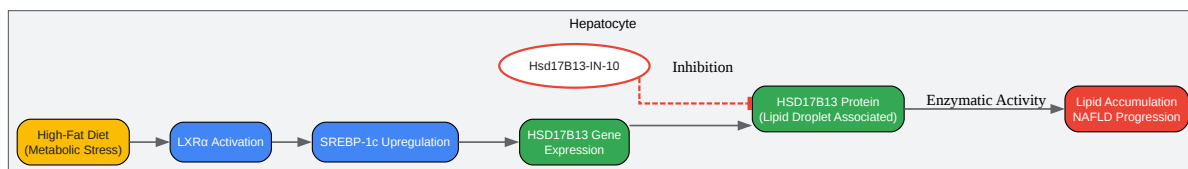
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, characterized by excessive fat accumulation in the liver, that can progress to more severe states like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis[1][2]. The enzyme 17 $\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in hepatocytes, has emerged as a key player in the pathogenesis of NAFLD[2][3]. Hepatic expression of HSD17B13 is significantly upregulated in both patients and murine models of NAFLD[2][4].

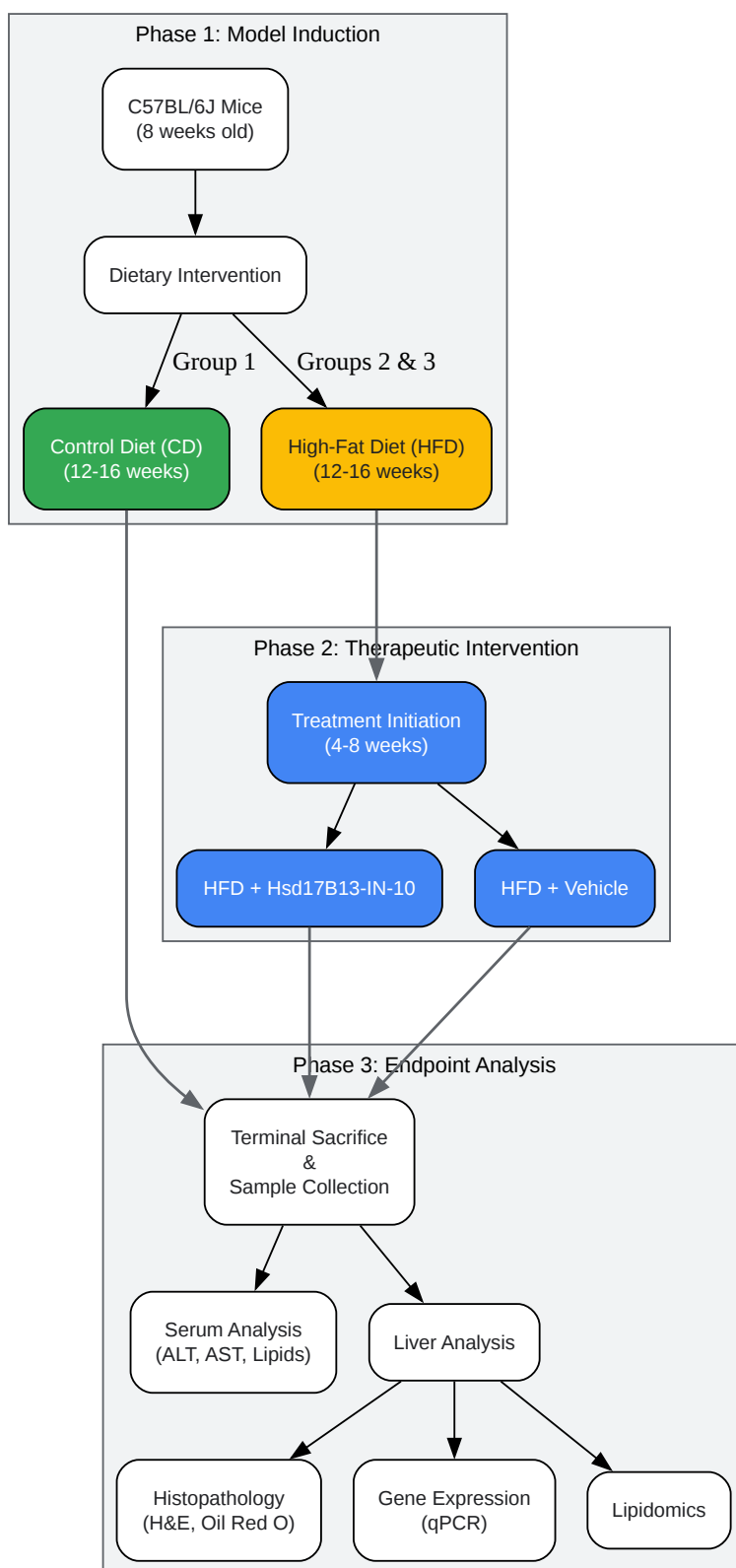
Compelling human genetic evidence has identified that loss-of-function variants in the HSD17B13 gene, such as rs72613567, are associated with a reduced risk of progression from simple steatosis to NASH and cirrhosis[5][6]. This protective effect makes HSD17B13 a promising therapeutic target for the treatment of NAFLD and other chronic liver diseases[7]. Pharmacological inhibition of HSD17B13 is therefore a compelling strategy to replicate this genetic protection.

**Hsd17B13-IN-10** is a potent, small-molecule inhibitor of the HSD17B13 enzyme. While detailed in vivo studies for this specific compound are not extensively published, these application notes provide a comprehensive framework for its use in a high-fat diet (HFD)-induced mouse model of NAFLD, based on established methodologies for this target class.

## Mechanism of Action and Signaling Pathway

HSD17B13 expression is regulated by metabolic transcription factors, including the liver X receptor- $\alpha$  (LXR $\alpha$ ) and sterol regulatory element-binding protein-1c (SREBP-1c), which are activated in response to high-fat diets[6]. Once expressed, HSD17B13 localizes to the surface of lipid droplets and, through its enzymatic activity—which includes functioning as a retinol dehydrogenase—is thought to contribute to hepatic lipid accumulation and the progression of liver disease[4][8]. **Hsd17B13-IN-10** directly inhibits the enzymatic function of HSD17B13, thereby blocking its downstream pathological effects.





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